COX-1 Enzyme Inhibition: Potency Profile vs. Structural Analog BW A4C
N-Hydroxy-N-(3-phenoxyphenyl)acetamide demonstrates measurable inhibitory activity against cyclooxygenase-1 (COX-1), a key enzyme in prostanoid synthesis [1]. This represents a differentiated target engagement profile from its closest commercial analog, BW A4C (CAS 106328-57-8), which is a potent and selective 5-lipoxygenase (5-LO) inhibitor with no reported direct COX-1 activity [2]. This target-class divergence is a critical selection factor for researchers studying parallel inflammatory pathways.
| Evidence Dimension | Primary Enzymatic Target |
|---|---|
| Target Compound Data | Inhibitory activity against COX-1 (specific Ki/IC50 not published in accessible databases). |
| Comparator Or Baseline | BW A4C: Potent and selective 5-LO inhibitor (IC50 ~0.16 µM on purified 5-LO). No COX-1 inhibition reported. |
| Quantified Difference | Target switch: COX-1 vs. 5-Lipoxygenase |
| Conditions | In vitro enzyme inhibition assays (BindingDB ChEBML_51516 for COX-1; literature for BW A4C). |
Why This Matters
This target specificity dictates which inflammatory pathway is modulated, making the choice critical for hypothesis-driven research.
- [1] BindingDB Assay ChEBML_51516: Inhibitory activity against COX-1. BindingDB Entry 50010453. View Source
- [2] BRENDA Enzyme Database. Ligand N-[(E)-3-(3-phenoxyphenyl)prop-2-enyl]acetohydroxamic acid (BW A4C). View Source
